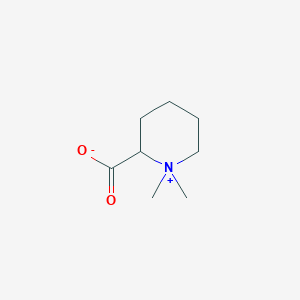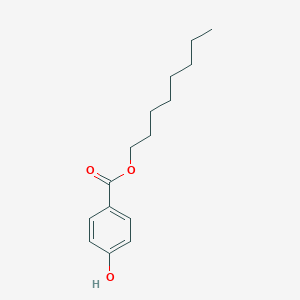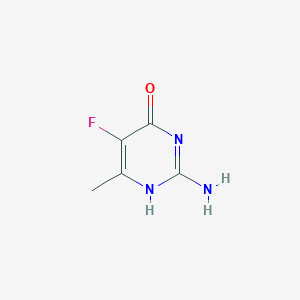
(2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE is a derivative of pipecolic acid, a non-proteinogenic amino acid. It is a cyclic amino acid derived from lysine and is known for its role in various biological processes. This compound is found in plants, animals, and microorganisms and is involved in stress responses and metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE can be synthesized through various methods. One common approach involves the biocatalytic synthesis using enzymes such as transaminases and reductases. For instance, a transaminase capable of lysine ε-deamination can be coupled with a pyrroline-5-carboxylate reductase to yield pipecolic acid . Another method involves the use of lysine-6-dehydrogenase in combination with pyrroline-5-carboxylate reductase, achieving high conversion rates .
Industrial Production Methods: Industrial production of pipecolic acid betaine often involves microbial fermentation processes. Recombinant strains of microorganisms like Corynebacterium glutamicum can be engineered to produce pipecolic acid efficiently under controlled conditions . These methods are advantageous due to their sustainability and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form azomethine ylides, which participate in cycloaddition reactions to produce complex spirocyclic products .
Common Reagents and Conditions: Common reagents used in the reactions of pipecolic acid betaine include oxidizing agents, reducing agents, and catalysts. For example, the formation of azomethine ylides often requires the presence of a base and a suitable solvent .
Major Products:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of pipecolic acid betaine involves its role as an osmoprotectant and a methyl donor. In microorganisms, it helps in maintaining cell viability under stress conditions by acting as a compatible solute . It also participates in methyl group metabolism, contributing to the biosynthesis of complex secondary metabolites .
Vergleich Mit ähnlichen Verbindungen
(2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE is unique compared to other similar compounds due to its specific structure and functions. Similar compounds include:
Glycine betaine: Another osmoprotectant that is widely distributed in nature and used in microbial biotechnology.
Proline betaine: Known for its role in stress responses in plants and microorganisms.
Trigonelline: A nicotinic acid betaine involved in plant metabolism.
This compound stands out due to its involvement in both osmoprotection and methyl group metabolism, making it a versatile compound in various biological and industrial applications .
Eigenschaften
CAS-Nummer |
1195-94-4 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1,1-dimethylpiperidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
XULZWQRXYTVUTE-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1C(=O)[O-])C |
Kanonische SMILES |
C[N+]1(CCCCC1C(=O)[O-])C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)






